5-(2-oxo-1,2-dihydro-3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-3-carboxamide
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Description
5-(2-oxo-1,2-dihydro-3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Compounds similar to 5-(2-oxo-1,2-dihydro-3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-3-carboxamide are involved in the synthesis of novel heterocyclic compounds. For instance, Kumar and Mashelker (2007) discussed the synthesis of 1,2,4-oxadiazole heterocyclic compounds, which are expected to have better hypertensive activity (Kumar & Mashelker, 2007).
Preparation and Rearrangement Studies
Dürüst, Ağirbaş, and Sümengen (1991) focused on the preparation and rearrangement of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrating the chemical versatility of related compounds (Dürüst, Ağirbaş, & Sümengen, 1991).
Biological Activity Predictions
Kharchenko, Detistov, and Orlov (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, providing insights into the biological activity of these compounds through predictive methods (Kharchenko, Detistov, & Orlov, 2008).
Role in Pharmaceutical Chemistry
Sharma (2015) explored the significance of oxadiazole derivatives, including 1,2,4-oxadiazole, in pharmaceutical chemistry, emphasizing their role in drug development (Sharma, 2015).
Antimycobacterial Activity
Gezginci, Martin, and Franzblau (1998) investigated pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones for their antimycobacterial activity, highlighting the therapeutic potential of such compounds (Gezginci, Martin, & Franzblau, 1998).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-11-9(4-1-5-14-11)13-16-10(17-21-13)12(19)15-7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNBDNCZIAPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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